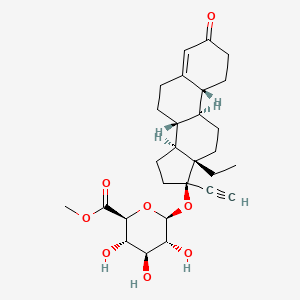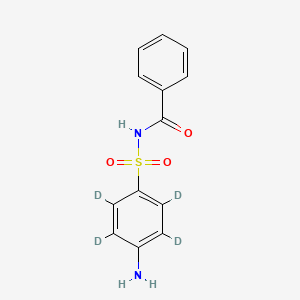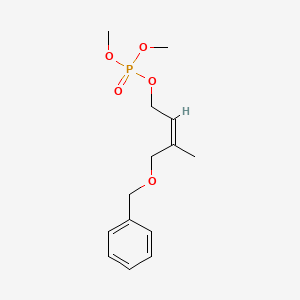![molecular formula C18H21NO11 B13849587 [(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl] acetate](/img/structure/B13849587.png)
[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Nitrophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside: is a synthetic carbohydrate derivative used in various biochemical and chemical research applications. This compound is characterized by its nitrophenyl group attached to a galactopyranoside moiety, which is further acetylated at the 2, 3, and 4 positions. It is commonly used as a substrate in enzymatic assays and as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of o-Nitrophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside typically involves the following steps:
Acetylation of Beta-D-galactopyranoside: The starting material, Beta-D-galactopyranoside, is acetylated using acetic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside.
Introduction of the o-Nitrophenyl Group: The acetylated galactopyranoside is then reacted with o-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form o-Nitrophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: o-Nitrophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside can undergo hydrolysis in the presence of water or aqueous solutions, leading to the removal of acetyl groups and the formation of o-Nitrophenyl Beta-D-galactopyranoside.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acid/base solutions.
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: o-Nitrophenyl Beta-D-galactopyranoside.
Reduction: o-Aminophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a substrate in enzymatic assays to study the activity of enzymes such as beta-galactosidase.
- Employed as a building block in the synthesis of more complex carbohydrate derivatives.
Biology:
- Utilized in the study of carbohydrate metabolism and enzyme kinetics.
- Serves as a model compound in the investigation of glycosidase activity.
Medicine:
- Potential applications in drug development, particularly in the design of enzyme inhibitors.
- Used in diagnostic assays to detect enzyme deficiencies or abnormalities.
Industry:
- Applied in the production of specialty chemicals and reagents for biochemical research.
- Used in the development of novel materials with specific functional properties.
Mécanisme D'action
The mechanism of action of o-Nitrophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside primarily involves its interaction with enzymes such as beta-galactosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing o-nitrophenol and the corresponding galactopyranoside. The released o-nitrophenol can be quantitatively measured, providing insights into enzyme activity and kinetics.
Comparaison Avec Des Composés Similaires
o-Nitrophenyl Beta-D-galactopyranoside: Lacks the acetyl groups, making it more susceptible to enzymatic hydrolysis.
p-Nitrophenyl Beta-D-galactopyranoside: Similar structure but with the nitro group in the para position, affecting its reactivity and interaction with enzymes.
2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside: Lacks the nitrophenyl group, used as an intermediate in the synthesis of other derivatives.
Uniqueness:
o-Nitrophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside is unique due to the presence of both the nitrophenyl and acetyl groups, which confer specific reactivity and stability. This combination makes it a valuable tool in biochemical research, particularly in the study of enzyme kinetics and carbohydrate metabolism.
Propriétés
Formule moléculaire |
C18H21NO11 |
|---|---|
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl] acetate |
InChI |
InChI=1S/C18H21NO11/c1-9(21)26-15-14(8-20)30-18(17(28-11(3)23)16(15)27-10(2)22)29-13-7-5-4-6-12(13)19(24)25/h4-7,14-18,20H,8H2,1-3H3/t14-,15+,16+,17-,18-/m1/s1 |
Clé InChI |
NXFUGQMYDWVNCD-DISONHOPSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])CO |
SMILES canonique |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
![4-[4-[5-fluoro-4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexane-1-carboxylic acid](/img/structure/B13849512.png)
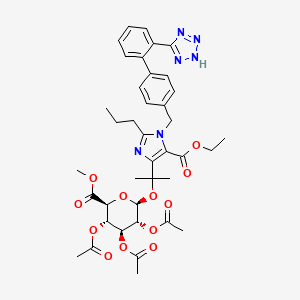
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)
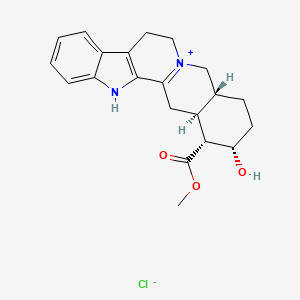
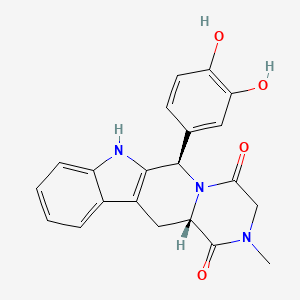
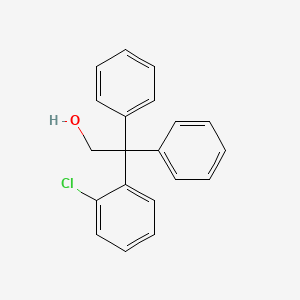
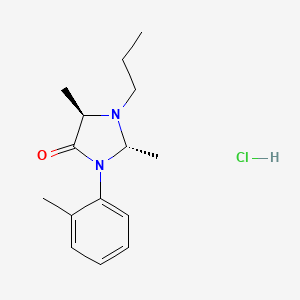
![[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide](/img/structure/B13849542.png)
![N-[(4-phenylmethoxyphenyl)methyl]hydroxylamine](/img/structure/B13849545.png)
